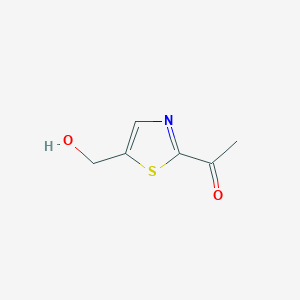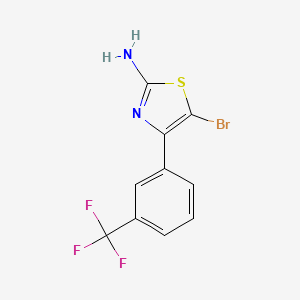
1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.
Major Products:
Oxidation: 1-(5-(Carboxymethyl)thiazol-2-yl)ethanone.
Reduction: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially inhibiting or activating specific targets.
Comparación Con Compuestos Similares
- 1-(4,5-Dihydrothiazol-2-yl)ethanone
- 1-(5-Methylthiazol-2-yl)ethanone
- 1-(5-(Methoxymethyl)thiazol-2-yl)ethanone
Comparison: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable molecule for specific research and industrial applications.
Propiedades
Fórmula molecular |
C6H7NO2S |
|---|---|
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2,8H,3H2,1H3 |
Clave InChI |
AXNSKCFKXLSMJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(S1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)



![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)





![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)

